molecular formula C11H17N3O B1427994 2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine CAS No. 1249316-39-9

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine

Cat. No.: B1427994
CAS No.: 1249316-39-9
M. Wt: 207.27 g/mol
InChI Key: QZAFLGODJMSZDR-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amine group and a piperidine ring connected via an oxygen atom. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine typically involves the reaction of 4-chloropyridine with 1-methylpiperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 2-Amino-4-methylpyridine

Uniqueness

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-6-3-10(4-7-14)15-11-8-9(12)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAFLGODJMSZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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